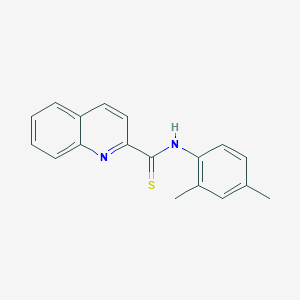![molecular formula C9H10FN3O B2900745 N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide CAS No. 2411241-78-4](/img/structure/B2900745.png)
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide has been studied in detail. It has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. This inhibition leads to a decrease in the production of DNA, which ultimately results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide in lab experiments is its specificity. This compound has been shown to selectively bind to certain proteins and nucleic acids, which makes it useful as a fluorescent probe in bioimaging studies. Additionally, its anti-cancer properties make it a promising candidate for cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of this compound for various applications.
将来の方向性
There are several potential future directions for research on N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide. One area of research could be the development of novel derivatives of this compound with improved anti-cancer properties. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various applications. Another potential area of research could be the development of new methods for the synthesis and purification of this compound, which could improve its yield and purity. Finally, the potential use of this compound in combination with other anti-cancer drugs should be investigated, as it may have synergistic effects that could improve its efficacy.
合成法
The synthesis method for N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide involves a series of steps starting from commercially available starting materials. The first step involves the reaction of 5-fluorouracil with 2-bromoethanol to produce 2-(5-fluoropyrimidin-2-yl)ethanol. This intermediate is then reacted with propargyl bromide in the presence of a base to produce this compound. The purity and yield of the final product can be improved through various purification methods such as column chromatography.
科学的研究の応用
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide has been studied for its potential applications in scientific research. One of the main areas of research has been in cancer biology, as this compound has been shown to have anti-cancer properties. Specifically, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been investigated for its potential use as a fluorescent probe in bioimaging studies, as it has been shown to selectively bind to certain proteins and nucleic acids.
特性
IUPAC Name |
N-[2-(5-fluoropyrimidin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c1-2-9(14)11-4-3-8-12-5-7(10)6-13-8/h2,5-6H,1,3-4H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFMVCZXKMZJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NC=C(C=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

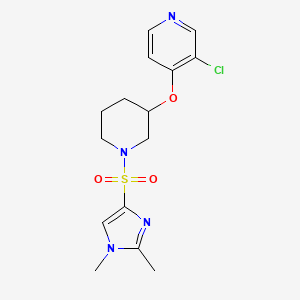
![8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2900663.png)
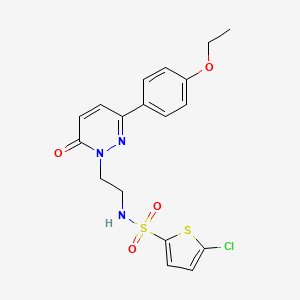
![1-(2-Fluorosulfonyloxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2900667.png)
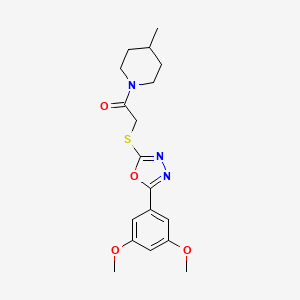
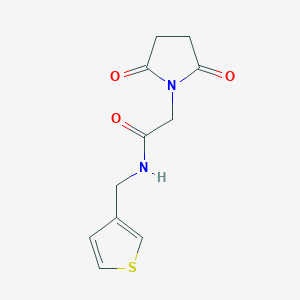
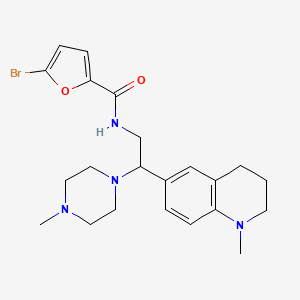

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2900674.png)

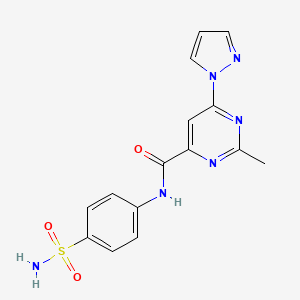
![methyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2900679.png)
![ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2900681.png)
